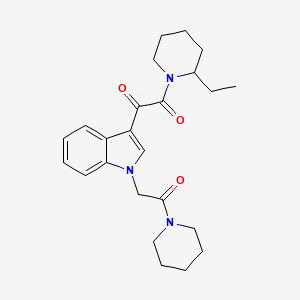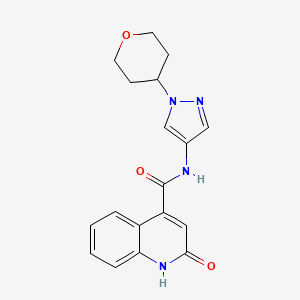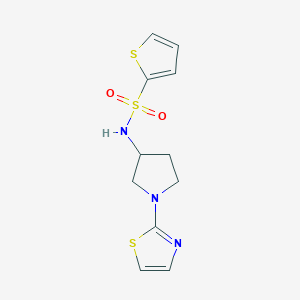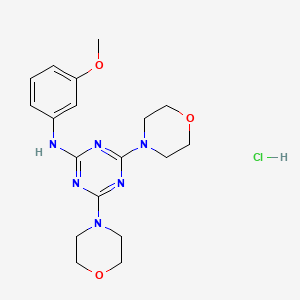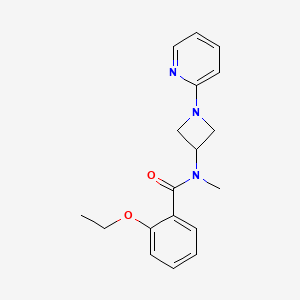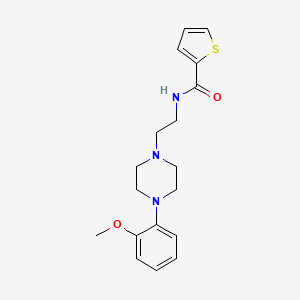
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Radioligands for Serotonin 5-HT(1A) Receptors
N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, including compounds similar to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide, have been prepared and evaluated for their potential as PET (Positron Emission Tomography) radioligands for imaging serotonin 5-HT(1A) receptors. These compounds have shown promising results in vitro and in vivo, exhibiting high affinity and selectivity for 5-HT1A receptors, which are implicated in various neuropsychiatric disorders. This makes them useful for the in vivo quantification of 5-HT1A receptors, contributing to the understanding and treatment of conditions such as depression, anxiety, and schizophrenia (Gonzalo García et al., 2014).
Analogs as Anti-Inflammatory and Analgesic Agents
Derivatives of thiophene carboxamide have been synthesized and studied for their anti-inflammatory and analgesic properties. These compounds, including novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity. Their ability to inhibit edema was compared with sodium diclofenac, indicating their potential as therapeutic agents in treating inflammation and pain (A. Abu‐Hashem et al., 2020).
Antimicrobial Activity
Compounds with the thiophene carboxamide structure have been evaluated for their antimicrobial activity. Research shows that certain analogs possess good to moderate activity against various microorganisms, indicating their potential use in developing new antimicrobial agents. These findings underscore the versatility of this compound analogs in medical research, particularly in addressing microbial resistance (Seda Fandaklı et al., 2012).
Selective Killing of Bacterial Persisters
Analog studies have identified compounds that selectively kill bacterial persisters, a significant challenge in treating infections due to their tolerance to antibiotics. These compounds do not affect normal antibiotic-sensitive cells, presenting a novel approach to eradicating persistent bacterial infections without harming the normal microbial flora (Jun-Seob Kim et al., 2011).
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-16-6-3-2-5-15(16)21-12-10-20(11-13-21)9-8-19-18(22)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSPUFATFOILKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025536 |
Source


|
| Record name | N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184951-36-8 |
Source


|
| Record name | N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
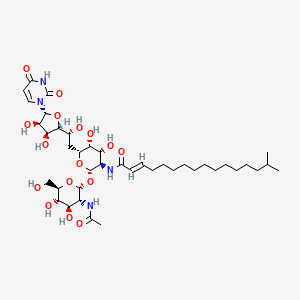
![ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2598785.png)
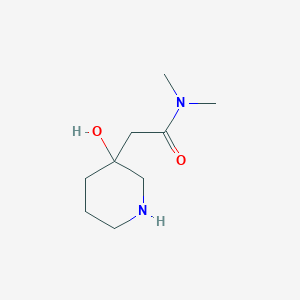
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4,6-dibromophenol](/img/structure/B2598791.png)
